2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol
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Overview
Description
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is an organic compound with the molecular formula C15H24O3. It is a derivative of phenoxyethanol, where the phenyl ring is substituted with a hexyloxy group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol typically involves the reaction of 2-methyl-4-(hexyloxy)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]acetaldehyde or 2-[4-(Hexyloxy)-2-methylphenoxy]acetone.
Reduction: Formation of 2-[4-(Hexyloxy)-2-methylphenoxy]ethane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol involves its interaction with cellular membranes. The hexyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hexyloxy)ethanol: A glycol ether with similar structural features but lacks the phenoxy group.
Phenoxyethanol: A simpler analog without the hexyloxy and methyl substitutions.
2-[4-(Methoxy)-2-methylphenoxy]ethan-1-ol: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol is unique due to the presence of both the hexyloxy and methyl groups on the phenoxy ring. These substitutions enhance its lipophilicity and chemical stability, making it more effective in applications requiring membrane interaction and chemical resistance.
Properties
CAS No. |
685888-20-4 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-(4-hexoxy-2-methylphenoxy)ethanol |
InChI |
InChI=1S/C15H24O3/c1-3-4-5-6-10-17-14-7-8-15(13(2)12-14)18-11-9-16/h7-8,12,16H,3-6,9-11H2,1-2H3 |
InChI Key |
JDDBOUJEOMZOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)OCCO)C |
Origin of Product |
United States |
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